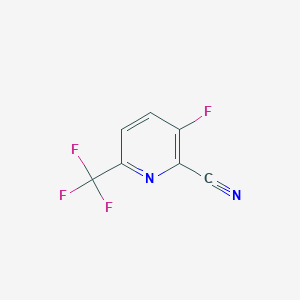

3-Fluoro-6-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQXHCGCDWBMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-6-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

3-Fluoro-6-(trifluoromethyl)picolinonitrile is a substituted pyridine ring with three distinct functionalities that heavily influence its spectroscopic properties: a nitrile group (-CN), a fluorine atom (-F), and a trifluoromethyl group (-CF₃). Each of these imparts a unique electronic and structural signature that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: A Window into the Aromatic System

The ¹H NMR spectrum of this molecule is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are dictated by the electron-withdrawing nature of the nitrile, fluorine, and trifluoromethyl substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.05 | Doublet of doublets (dd) | ~8.5, 1.0 | H-4 |

| ~ 7.85 | Doublet of doublets (dd) | ~8.5, 1.5 | H-5 |

Interpretation:

-

Downfield Chemical Shifts: The strong electron-withdrawing effects of the CN, F, and CF₃ groups deshield the aromatic protons, shifting their resonances downfield into the 7.8-8.1 ppm region.

-

Coupling Pattern: The two protons, H-4 and H-5, are adjacent and will exhibit ortho coupling to each other, resulting in a large coupling constant (³JHH ≈ 8.5 Hz). Additionally, smaller meta couplings to the fluorine atom at position 3 are expected, leading to the doublet of doublets pattern for both protons. The coupling of H-4 to the fluorine will be a four-bond coupling (⁴JHF), while the coupling of H-5 to the fluorine will be a three-bond coupling (³JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts are significantly influenced by the attached heteroatoms and the overall electronic distribution within the aromatic ring. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 158.5 | Doublet (d) | ¹JCF ≈ 270 | C-3 |

| ~ 150.0 | Quartet (q) | ²JCCF ≈ 35 | C-6 |

| ~ 142.0 | Doublet (d) | ³JCCF ≈ 4 | C-4 |

| ~ 125.5 | Doublet (d) | ²JCCF ≈ 20 | C-5 |

| ~ 120.5 | Quartet (q) | ¹JCF ≈ 275 | CF₃ |

| ~ 115.0 | Singlet (s) | - | CN |

| ~ 112.0 | Doublet (d) | ²JCCF ≈ 30 | C-2 |

Interpretation:

-

C-F Coupling: The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF). Other carbons in proximity will exhibit smaller two-, three-, or four-bond couplings.

-

CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to the CF₃ group (C-6) will also show a quartet pattern due to two-bond coupling (²JCCF).

-

Nitrile Carbon: The nitrile carbon (CN) typically appears in the 115-120 ppm range and is often of lower intensity.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine-containing groups. Two distinct signals are expected: one for the fluorine atom at C-3 and another for the trifluoromethyl group at C-6.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68 | Singlet (or very fine multiplet) | CF₃ |

| ~ -125 | Multiplet | F-3 |

Interpretation:

-

CF₃ Signal: The trifluoromethyl group typically appears around -60 to -70 ppm and is often a sharp singlet in the absence of significant coupling to other nearby nuclei.

-

Aromatic Fluorine Signal: The fluorine atom attached to the aromatic ring will have a chemical shift that is sensitive to the electronic effects of the other substituents. The signal will likely be a multiplet due to coupling with the nearby protons (H-4 and H-5).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃/CH₂ signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the nitrile, C-F, and aromatic C-H and ring vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 | Medium-Strong | C≡N stretch |

| ~ 1600, 1470, 1430 | Medium | Aromatic C=C and C=N ring stretches |

| ~ 1320 | Strong | C-F stretch (CF₃) |

| ~ 1180, 1140 | Strong | C-F stretches (CF₃) |

| ~ 1250 | Strong | Aromatic C-F stretch |

| ~ 850 | Medium-Strong | C-H out-of-plane bending |

Interpretation:

-

Nitrile Stretch: The most characteristic peak will be the sharp absorption around 2240 cm⁻¹ due to the C≡N stretching vibration.

-

Aromatic Region: Several bands between 1400 and 1600 cm⁻¹ will correspond to the stretching vibrations of the pyridine ring.

-

C-F Vibrations: Strong, broad absorptions in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching modes from both the aromatic fluorine and the trifluoromethyl group.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 190, corresponding to the molecular weight of C₇H₂F₄N₂. Due to the stability of the aromatic ring, this peak should be reasonably intense.

-

Key Fragmentation Pathways:

-

Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z = 163.

-

Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z = 121.

-

Loss of F: Loss of the fluorine atom from the molecular ion would give a fragment at m/z = 171.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Key proton-proton and proton-fluorine coupling interactions.

Potential Mass Spectrometry Fragmentation

Caption: A simplified representation of potential fragmentation pathways.

References

-

NMR Prediction Tools

-

IR Prediction Tools

-

Cheminfo.org: Offers IR spectra prediction based on chemical structure. [Link]

-

-

General Spectroscopic Data

-

PubChem - National Center for Biotechnology Information. (Provides data for related compounds). [Link]

-

-

Fluorine NMR Spectroscopy

-

"NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017. (Provides insights into the NMR of fluorinated pyridines). [Link]

-

"Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues" - PMC, NIH. (Discusses the complexities of ¹⁹F NMR shifts). [Link]

-

-

Mass Spectrometry Fragmentation

-

"The mass spectra of heteroaromatics. III. Mass-spectral fragmentation of 5-nitro-2-furohydrazide and its N'-acyl derivatives" - CORE. (Illustrates fragmentation patterns of related heterocyclic systems). [Link]

-

Solubility of 3-Fluoro-6-(trifluoromethyl)picolinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-6-(trifluoromethyl)picolinonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This document delineates the physicochemical properties governing its solubility, presents a systematic approach to solvent selection, and provides detailed, field-proven protocols for empirical solubility determination using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. The guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this key intermediate's behavior in various organic media.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative characterized by the presence of highly electronegative fluorine and trifluoromethyl groups, alongside a reactive nitrile moiety. Its chemical structure makes it an invaluable synthon for introducing fluorinated pyridyl groups into larger molecules, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Given its solid-state nature at ambient conditions and its role as a reactant, knowledge of its solubility profile is not merely academic; it is a fundamental prerequisite for process development, scale-up, and formulation.[1]

The core challenge in working with this and similar fluorinated intermediates lies in predicting their interaction with different solvent systems. This guide aims to demystify this process by grounding theoretical principles in practical, executable methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[2] The key physicochemical properties of this compound are detailed in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Chemical Formula | C₇H₂F₄N₂ | High degree of fluorination. |

| Molecular Weight | 190.097 g/mol | [1] |

| Appearance | Solid (Typical) | [1] |

| Water Solubility | Insoluble (Typical) | [1] The molecule lacks significant hydrophilic character. |

| Polarity | Polar Aprotic | The strong dipole moments from C-F, C≡N, and C-CF₃ bonds are not offset, leading to a significant net molecular dipole. It lacks hydrogen bond-donating capabilities. |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Nitrile Nitrogen) | Can accept hydrogen bonds from protic solvents, influencing solubility in alcohols. |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting its interaction with certain solvent types. |

Based on these properties, we can anticipate that the highest solubility will be achieved in polar aprotic solvents which can engage in strong dipole-dipole interactions with the solute. Solubility in polar protic solvents will be influenced by their ability to act as hydrogen bond donors to the nitrogen atoms. Conversely, minimal solubility is expected in nonpolar solvents due to the significant polarity mismatch.

Experimental Workflow for Solubility Determination

A reliable determination of solubility requires a systematic approach to ensure that the measured concentration represents a true thermodynamic equilibrium. The most common and robust technique is the isothermal shake-flask method.[3]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures the creation of a saturated solution at a specific temperature, from which the dissolved solute concentration can be accurately measured.

Step 1: Preparation

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials with screw caps. The key is to ensure solid material remains after equilibration.

-

Select a range of solvents covering different polarity classes (see Table 2 for suggestions).

Step 2: Equilibration

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard practice to ensure the dissolution process is complete.[3]

Step 3: Phase Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method as described in Section 4.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method.

Sources

The Synthetic Cornerstone: A Technical Guide to the Reactivity and Stability of 3-Fluoro-6-(trifluoromethyl)picolinonitrile

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity and stability of 3-Fluoro-6-(trifluoromethyl)picolinonitrile, a critical building block in modern medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atom, the trifluoromethyl group, and the nitrile functionality on the pyridine scaffold create a versatile platform for complex molecular synthesis. This document explores the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and transformations of the cyano group. Furthermore, it offers insights into the compound's stability profile and provides detailed experimental protocols for key transformations, equipping researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this potent synthetic intermediate.

Introduction: The Strategic Importance of a Fluorinated Pyridine

This compound, with the chemical formula C₇H₂F₄N₂ and a molecular weight of 190.10 g/mol , has emerged as a high-value intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure is characterized by a pyridine ring substituted with three key functional groups that dictate its chemical behavior:

-

A Fluorine Atom at the 3-position: This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a feature paradoxically enhanced by the strength of the C-F bond.[2]

-

A Trifluoromethyl Group at the 6-position: This strongly electron-withdrawing group, along with the pyridine nitrogen, significantly acidifies the ring protons and activates the ring for nucleophilic attack.[3]

-

A Nitrile Group at the 2-position: This versatile functional group can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, providing a gateway to diverse chemical space.

The confluence of these features makes this compound a privileged scaffold for the introduction of complex molecular fragments, enabling the fine-tuning of physicochemical and pharmacological properties in drug discovery programs.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, making it susceptible to attack by a broad range of nucleophiles. The primary modes of reactivity are nucleophilic aromatic substitution at the C-3 position and chemical transformations of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Analogs

The most prominent reaction of this molecule is the displacement of the C-3 fluorine atom by a nucleophile.[2][4] The pyridine nitrogen and the trifluoromethyl group work in concert to lower the electron density of the ring, facilitating the initial nucleophilic attack, which is the rate-determining step in the SNAr mechanism.[5]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]

Figure 1: Generalized SNAr Mechanism. The reaction proceeds via a rate-determining nucleophilic addition followed by rapid elimination of the fluoride leaving group.

Regioselectivity:

The position of the fluorine atom at C-3 is not as activated as the C-2 or C-4 positions in a typical pyridine ring for SNAr.[7] However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group at C-6 significantly enhances the electrophilicity of the C-3 position, making it susceptible to nucleophilic attack.

Scope of Nucleophiles:

A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to the formation of C-N, C-O, and C-S bonds.

| Nucleophile Class | Example | Resulting Functional Group |

| Amines | Primary & Secondary Amines, Anilines, Hydrazines | Amino-substituted Pyridines |

| Alcohols | Alkoxides, Phenoxides | Alkoxy/Aryloxy-substituted Pyridines |

| Thiols | Thiolates | Thioether-substituted Pyridines |

Table 1: Scope of Nucleophiles in SNAr Reactions.

Transformations of the Nitrile Group

The nitrile functionality offers a rich platform for further molecular elaboration.

2.2.1. Reduction to Primary Amines:

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[8] This transformation is valuable for introducing a flexible aminomethyl linker.

Figure 2: Reduction of the Nitrile Group. A powerful hydride reagent converts the nitrile to a primary amine.

2.2.2. Hydrolysis to Carboxylic Acids:

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[9] This provides access to the corresponding picolinic acid derivatives, which are important ligands in coordination chemistry and can serve as precursors for other functional groups.

Figure 3: Hydrolysis of the Nitrile Group. The nitrile is converted to a carboxylic acid under hydrolytic conditions.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. While specific quantitative kinetic data from forced degradation studies are not publicly available, a qualitative assessment of its stability can be inferred from the general properties of fluorinated aromatic compounds and nitriles.[5][10][11]

General Storage and Handling:

The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[1] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure, which could lead to gradual hydrolysis of the nitrile group over extended periods.

Thermal Stability:

Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F and C-C bonds within the aromatic system.[9] The compound is expected to be stable at elevated temperatures typical for many organic reactions (up to ~120-140 °C) for short to moderate durations. However, prolonged exposure to very high temperatures could lead to decomposition.

pH Stability:

-

Acidic Conditions: The compound is expected to be relatively stable in mildly acidic conditions. However, under strongly acidic conditions and elevated temperatures, hydrolysis of the nitrile group to the corresponding carboxylic acid can occur.[12]

-

Neutral Conditions: The compound is expected to be most stable at or near neutral pH.

-

Basic Conditions: In the presence of strong bases, especially at elevated temperatures, the compound is susceptible to both hydrolysis of the nitrile group and potentially SNAr with hydroxide ions, although the latter would require harsh conditions.

| Condition | Potential Degradation Pathway | Relative Rate |

| Strong Acid (e.g., 6M HCl, 80 °C) | Nitrile Hydrolysis | Moderate to Fast |

| Strong Base (e.g., 6M NaOH, 80 °C) | Nitrile Hydrolysis | Moderate to Fast |

| Elevated Temperature (e.g., 140 °C) | Potential for slow decomposition | Slow |

| Aqueous, Neutral pH, RT | Very slow hydrolysis | Very Slow |

| Oxidative Stress (e.g., H₂O₂) | Generally stable, ring oxidation possible under harsh conditions | Slow |

Table 2: Predicted Stability and Degradation Pathways. (Note: This table is based on general chemical principles. Specific kinetic data should be obtained through forced degradation studies for quantitative assessment.)

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and are based on established procedures for analogous fluorinated pyridines.

Protocol 1: SNAr with an Amine Nucleophile - Synthesis of 3-(Piperidin-1-yl)-6-(trifluoromethyl)picolinonitrile

Figure 4: Workflow for SNAr with an Amine. A standard procedure for the displacement of the fluoride with an amine nucleophile.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 190 mg) and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon).

-

Add anhydrous dimethylformamide (DMF, 5 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add piperidine (1.2 mmol, 0.12 mL) dropwise via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Reduction of the Nitrile Group - Synthesis of [3-Fluoro-6-(trifluoromethyl)pyridin-2-yl]methanamine

Caution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.

Step-by-Step Methodology:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 mmol, 76 mg) in anhydrous tetrahydrofuran (THF, 10 mL).[13]

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 mmol, 190 mg) in anhydrous THF (5 mL) and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (76 µL), 15% aqueous NaOH (76 µL), and then water again (228 µL).

-

Stir the resulting greyish-white suspension vigorously for 30 minutes at room temperature.

-

Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the solids through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further by distillation or chromatography if necessary.

Conclusion

This compound is a robust and versatile synthetic intermediate whose reactivity is well-defined by the interplay of its constituent functional groups. Its propensity to undergo nucleophilic aromatic substitution at the C-3 position provides a reliable and efficient method for the introduction of a wide range of molecular fragments. Furthermore, the nitrile group serves as a valuable handle for subsequent chemical transformations. While generally stable under typical laboratory conditions, consideration must be given to its potential for hydrolysis under strong acidic or basic conditions. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this compound in research and development, enabling the synthesis of novel and complex molecules with applications in a multitude of scientific disciplines.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- BenchChem. (2025).

-

MedCrave. (2016). Forced degradation studies. [Link]

-

Organic Syntheses. L-VALINOL. [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

-

Elsevier. (n.d.). Forced degradation and impurity profiling. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

Methylamine Supplier. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

National Institutes of Health. (n.d.). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

NIST. (n.d.). KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES. [Link]

- Google Patents. (n.d.). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

-

PubMed. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. [Link]

- Google Patents. (n.d.). Process for hydrolyzing 3-trifluoromethyl phenethylamines.

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. This compound Manufacturer & Supplier China | CAS 870098-89-6 | High Purity Chemical for Research & Industry [nj-finechem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Workup [chem.rochester.edu]

3-Fluoro-6-(trifluoromethyl)picolinonitrile: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, serves as a versatile platform for the design of novel bioactive molecules.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 3-Fluoro-6-(trifluoromethyl)picolinonitrile . This molecule synergistically combines three key structural features that are highly sought after in medicinal chemistry: a fluorinated pyridine ring, a trifluoromethyl group, and a nitrile moiety.

The strategic placement of a fluorine atom on the pyridine ring can significantly influence the molecule's metabolic stability, basicity (pKa), and membrane permeability.[1] The trifluoromethyl group, a well-established bioisostere for chlorine and methyl groups, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] Furthermore, the nitrile group is a versatile functional handle that can participate in key binding interactions, act as a bioisostere for carbonyl and halogen groups, and serve as a precursor for a variety of other functional groups.[6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its predicted physicochemical properties, explore its potential as a scaffold for targeting various disease areas, and provide detailed experimental protocols for its derivatization and biological evaluation.

Predicted Physicochemical and Pharmacokinetic Profile

The unique combination of the fluoro, trifluoromethyl, and nitrile groups on the picolinonitrile core is predicted to bestow a favorable profile for drug development. The following table summarizes the anticipated impact of these functional groups on key physicochemical and pharmacokinetic parameters.

| Property | Influence of Functional Groups | Predicted Outcome for this compound |

| Metabolic Stability | The strong C-F bond in both the fluoro and trifluoromethyl groups is resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] | High metabolic stability, leading to a longer in vivo half-life. |

| Lipophilicity (logP) | The trifluoromethyl group significantly increases lipophilicity (Hansch π constant of +0.88).[4] | Increased lipophilicity, which can enhance membrane permeability and cell penetration.[8] |

| Basicity (pKa) | The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group decreases the electron density on the pyridine nitrogen.[1] | Lowered pKa, making the pyridine nitrogen less basic. This can modulate drug-receptor interactions. |

| Binding Affinity | The trifluoromethyl group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket.[4] The nitrile group can act as a hydrogen bond acceptor and participate in polar interactions.[6] | Potential for enhanced binding affinity to a variety of biological targets. |

| Permeability | Increased lipophilicity generally favors passive diffusion across biological membranes.[3] | Good potential for oral bioavailability and blood-brain barrier penetration. |

| Solubility | While the trifluoromethyl group increases lipophilicity, the polar nitrile and pyridine nitrogen can contribute to aqueous solubility. | Moderate solubility, which may require formulation strategies for optimal delivery. |

Potential Medicinal Chemistry Applications

While specific biological activities for this compound have not been extensively reported, its structural motifs are prevalent in a number of therapeutic agents. Based on the known activities of structurally related compounds, we can hypothesize several promising applications.

Kinase Inhibition

The pyridine core is a well-established scaffold for the design of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases. The trifluoromethyl group can provide additional beneficial interactions in the hydrophobic back pocket of the ATP binding site. Furthermore, the nitrile group has been incorporated into numerous kinase inhibitors, where it can form crucial hydrogen bonds with the protein backbone.

A plausible signaling pathway that could be targeted by derivatives of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the MAPK signaling pathway.

Other Enzyme Inhibition

The nitrile group is a versatile pharmacophore that can act as a bioisostere for a carbonyl group, enabling it to interact with the active sites of various enzymes, such as cysteine proteases and metalloenzymes. The electron-withdrawing properties of the trifluoromethyl and fluoro groups can modulate the reactivity and binding properties of the nitrile, making this scaffold a promising starting point for the development of novel enzyme inhibitors.

Central Nervous System (CNS) Applications

The trifluoromethyl group is known to enhance blood-brain barrier permeability due to its lipophilic nature. This makes this compound an attractive scaffold for the development of CNS-active agents targeting neurological disorders. The picolinonitrile core itself is found in molecules with CNS activity.

Synthetic Strategy and Derivatization Potential

A plausible synthetic route to this compound can be envisioned starting from commercially available pyridine derivatives. The key transformations would involve the introduction of the trifluoromethyl group, cyanation, and finally, fluorination.

Caption: A plausible synthetic pathway to the target molecule.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is activated by the electron-withdrawing trifluoromethyl and nitrile groups, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups.

Objective: To displace the fluorine atom with a representative amine nucleophile.

Materials:

-

This compound

-

Desired amine (e.g., morpholine)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMSO (5 mL), add the amine (1.2 mmol) and K2CO3 (2.0 mmol).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Experimental Protocol: Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

Objective: To convert the nitrile group to a carboxylic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

To a solution of this compound (1.0 mmol) in water (2 mL), add concentrated H2SO4 (2 mL) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 12-16 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a 10% NaOH solution until a precipitate forms.

-

Filter the precipitate and wash it with cold water.

-

The aqueous layer can be further extracted with dichloromethane to recover any remaining product.

-

Dry the solid product under vacuum to yield the corresponding picolinamide, which can be further hydrolyzed to the carboxylic acid under more stringent conditions if necessary.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating key drug-like properties.

Caption: A typical workflow for in vitro biological evaluation.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][9]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Test compound stock solution (in DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Membrane Permeability Assessment (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[3][4]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Lipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (in DMSO)

-

Lucifer yellow (for membrane integrity check)

-

LC-MS/MS system for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Prepare Donor Plate: Add the test compound solution (in PBS with a small percentage of DMSO) to the wells of the donor plate.

-

Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * V_A / (Area * time) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s.[7][10]

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (cofactor)

-

Test compound stock solution (in DMSO)

-

Acetonitrile (for reaction quenching)

-

Internal standard

-

LC-MS/MS system for quantification

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate Reaction: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of metabolism (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity and selectivity of a compound against a panel of kinases.

Principle: A variety of assay formats can be used to measure kinase activity, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™). These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor.[11]

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Detection reagents (e.g., ADP-Glo™ reagents, phosphospecific antibody)

-

Test compound stock solution (in DMSO)

-

Microplates (e.g., 384-well)

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase reaction buffer.

-

Compound Addition: Add serial dilutions of the test compound to the assay plate.

-

Initiate Reaction: Add the kinase reaction mixture to the wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value. To assess selectivity, the compound should be tested against a broad panel of kinases.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutics. Its unique combination of a fluorinated pyridine ring, a trifluoromethyl group, and a nitrile moiety is predicted to confer advantageous physicochemical and pharmacokinetic properties, including enhanced metabolic stability, optimal lipophilicity for membrane permeability, and the potential for strong target engagement. The synthetic tractability of this core allows for extensive derivatization, enabling the fine-tuning of its properties for a range of biological targets, with particularly high potential in the areas of kinase inhibition and CNS disorders. The experimental protocols provided in this guide offer a robust framework for researchers to explore the full potential of this privileged scaffold in their drug discovery programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.

- PubMed. (2025).

- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- BenchChem. (2025).

- Wikipedia. Trifluoromethyl group.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16).

- Hovione. (2024, February 15).

- International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

- ResearchGate. (2025, August 7).

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- BioIVT. Metabolic Stability Assay Services.

- Google Patents. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.

- Google Patents.

- Google Patents.

- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Promega Corporation.

- Methylamine Supplier. This compound.

- Googleapis.com. (2012, September 13).

- Institute of Industrial Science, the University of Tokyo.

- PubMed. (2019, May 23).

- Sciforum. (2023, November 15). In Silico Pharmacological Prediction of Substituted Aminonitriles.

- MDPI. (2023, November 15). In Silico Pharmacological Prediction of Substituted Aminonitriles.

- BenchChem. (2025).

- PubChem.

- PubChem. 6-Amino-4-(trifluoromethyl)picolinonitrile | C7H4F3N3 | CID 130971467.

- Echemi. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLONITRILE.

- Zenodo.

- Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6.

- ChemicalBook. (2025, September 20). 5-Amino-3-(trifluoromethyl)picolinonitrile.

- PubMed. (2016, September 2).

- PubMed. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.

- PMC - PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.

- Study.com. Pyridine in Medicine: Uses & Synthesis - Video.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, particularly within the pharmaceutical and agrochemical industries.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—confer remarkable attributes to parent molecules.[1] Among the various fluorinated moieties, the trifluoromethyl (-CF3) group is preeminent. Its introduction can dramatically enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5]

When this powerful functional group is combined with the pyridine ring, a ubiquitous nitrogen-containing heterocycle known for its versatile chemical reactivity and presence in numerous bioactive compounds, the result is the trifluoromethylpyridine (TFMP) scaffold.[6][7] TFMP derivatives have emerged as a "privileged" class of compounds, demonstrating exceptional success as active ingredients in a wide array of commercial products.[1] This guide provides a comprehensive technical overview of the discovery, historical development, synthetic evolution, and profound impact of trifluoromethylpyridine compounds, designed for researchers, scientists, and professionals in drug and agrochemical development.

PART 1: A Historical Perspective: From Foundational Discovery to a Heterocyclic Powerhouse

The journey of trifluoromethylated aromatics began not with pyridine, but with its carbocyclic cousin, benzene. In 1898, Frédéric Swarts reported the first synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride, a landmark achievement in organofluorine chemistry.[1][8] This foundational work, known as the Swarts reaction, established the principle of halogen exchange (Halex) as a viable method for introducing fluorine.[9][10]

However, it was nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[1][4] This marked a pivotal moment, extending the potential of trifluoromethylation into the vast and biologically relevant world of heteroaromatics. The initial syntheses were arduous, often requiring harsh conditions and yielding mixtures of products. Despite these challenges, the remarkable influence of the -CF3 group on the biological activity of these new molecules provided a powerful impetus for the development of more efficient, scalable, and regioselective synthetic routes, paving the way for the widespread adoption of the TFMP scaffold.[4]

PART 2: The Evolution of Synthesis: From Brute Force to Finesse

The synthetic toolkit for accessing TFMP compounds has evolved dramatically from high-temperature industrial processes to elegant, precision-driven methodologies applicable to complex molecule synthesis.

Early Industrial Syntheses: The Halex Approach

The first commercially viable methods for producing TFMP building blocks relied on the principles of the Swarts reaction, typically performed in the vapor phase at high temperatures (>300°C).[1] The general strategy involves the exhaustive chlorination of a methylpyridine (picoline) to a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF).

A key industrial process is the simultaneous vapor-phase chlorination and fluorination of 3-picoline. This method has the advantage of producing 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial intermediate for many first-generation TFMP agrochemicals like Fluazifop-butyl, in a single, continuous step.[1] The reaction is typically carried out over a transition metal-based catalyst, such as iron fluoride.[1]

Experimental Protocol: Simultaneous Vapor-Phase Synthesis of 2,5-CTF

Objective: To synthesize the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline in a continuous vapor-phase reaction.

Methodology:

-

Reactor Setup: A vapor-phase reactor, often a fluidized bed reactor, is charged with a suitable fluorination catalyst (e.g., iron fluoride on a support). The reactor is heated to a high temperature, typically in the range of 300-400°C.[1]

-

Reactant Feed: A gaseous mixture of 3-picoline, chlorine (Cl2), and anhydrous hydrogen fluoride (HF) is continuously fed into the reactor. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product and minimize the formation of polychlorinated by-products.[1]

-

Reaction: Within the heated catalyst bed, a cascade of reactions occurs:

-

Free-radical chlorination of the methyl group to form 3-(trichloromethyl)pyridine.

-

Ring chlorination, primarily at the 2-position.

-

Halogen exchange (fluorination) of the -CCl3 group with HF to form the -CF3 group.

-

-

Product Quenching & Separation: The gaseous effluent from the reactor, containing the product mixture, unreacted starting materials, and by-products (HCl, HF), is passed through a quenching system to cool it and neutralize acidic gases.

-

Purification: The crude organic product is separated from the aqueous phase. Fractional distillation is then employed to isolate the 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from other isomers and by-products like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]

Causality: The high temperature provides the activation energy for both the radical chlorination and the endothermic halogen exchange. The catalyst facilitates the fluorine-for-chlorine exchange on the methyl group. Controlling the stoichiometry of chlorine is critical; excess chlorine leads to higher degrees of ring chlorination, reducing the yield of the target mono-chloro product.[1]

-

Electrophilic Trifluoromethylation ("CF3+"): The concept of an electrophilic trifluoromethyl cation, while seemingly counterintuitive, was pioneered by Yagupolskii and coworkers in 1984 with the development of S-(trifluoromethyl)diarylsulfonium salts. [8][11][12]This breakthrough led to a host of stable, easy-to-handle reagents.

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, first reported in the early 1990s, that are effective for trifluoromethylating a wide range of soft nucleophiles. [8][13] * Togni Reagents: These hypervalent iodine(III)-CF3 compounds, developed in 2006, are exceptionally versatile and mild, capable of reacting with both carbon- and heteroatom-centered nucleophiles. [11][12][14]

-

-

Nucleophilic Trifluoromethylation ("CF3-"): This approach utilizes sources of the trifluoromethyl anion.

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is the most well-known nucleophilic source, requiring activation by a fluoride source to release the CF3- anion. [8][12][15] * Fluoroform (HCF3): As an inexpensive industrial byproduct, fluoroform can be deprotonated by a strong base to generate the CF3- anion, offering a more atom-economical route. [16][17]

-

-

Radical Trifluoromethylation ("CF3•"): This pathway involves the generation of a trifluoromethyl radical, which then adds to the pyridine ring.

-

Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate can generate a CF3 radical upon oxidation. [8][18] * Iodotrifluoromethane (CF3I): This compound can be used to generate CF3 radicals under photochemical or radical initiator conditions. [8] The primary challenge in the radical trifluoromethylation of unsubstituted pyridine is controlling regioselectivity, as the reaction often yields a mixture of 2-, 3-, and 4-substituted isomers. [19]

-

-

Transition Metal-Catalyzed Trifluoromethylation: A major advance has been the use of transition metals (e.g., Pd, Cu, Ni) to catalyze the trifluoromethylation of pyridines. [20]These methods can proceed via cross-coupling of halopyridines or through the direct C-H functionalization of the pyridine ring, offering powerful tools for late-stage modification of complex molecules with high regioselectivity. [21][22]

Experimental Protocol: Pd-Catalyzed C-H Trifluoromethylation of 2-Arylpyridine

Objective: To regioselectively introduce a trifluoromethyl group at the ortho-position of the aryl ring in a 2-arylpyridine substrate via directed C-H activation.

Methodology (based on the work of Yu and coworkers): [21]1. Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the 2-arylpyridine substrate (1.0 equiv), Palladium(II) acetate (Pd(OAc)2, 0.1 equiv), and Copper(II) acetate (Cu(OAc)2, 3.0 equiv). 2. Reagent Addition: Add Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.5 equiv) as the electrophilic CF3 source. 3. Solvent/Additive Addition: Add trifluoroacetic acid (TFA, 10 equiv) as both a solvent and additive. 4. Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. 5. Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. 6. Purification: The crude residue is purified by column chromatography on silica gel to yield the ortho-trifluoromethylated 2-arylpyridine product.

Causality: The pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and positioning it to selectively activate a C-H bond at the ortho-position of the appended aryl ring. The Cu(II) acetate is believed to act as an oxidant to facilitate the catalytic cycle. Trifluoroacetic acid is essential for achieving high yields in this transformation. [21]This method exemplifies the precision of modern synthesis, allowing for functionalization of a specific C-H bond without prior activation.

PART 3: Applications & Impact: Protecting Crops and Curing Disease

The unique properties imparted by the TFMP scaffold have been expertly exploited, leading to a multitude of highly successful commercial products. [1][3]

Agrochemicals: A Dominant Force

The primary application of TFMP derivatives is in crop protection, where they are found in all major classes of pesticides. [1][23]More than 20 TFMP-containing agrochemicals have been commercialized, a testament to their efficacy. [1]

| Compound Name | Class | Year of Introduction (Approx.) | Mode of Action (Simplified) |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 1981 | ACCase Inhibitor |

| Flazasulfuron | Herbicide | 1986 | ALS Inhibitor |

| Dithiopyr | Herbicide | 1990 | Microtubule Assembly Inhibitor |

| Flonicamid | Insecticide | 2005 | Chordotonal Organ Modulator |

| Sulfoxaflor | Insecticide | 2013 | Nicotinic Acetylcholine Receptor (nAChR) Agonist |

| Fluopyram | Fungicide | 2012 | Succinate Dehydrogenase Inhibitor (SDHI) |

| Picoxystrobin | Fungicide | 2001 | Quinone Outside Inhibitor (QoI) |

Data compiled from multiple sources. [1][23][24] The first TFMP derivative to reach the agrochemical market was Fluazifop-butyl , an herbicide that relies on a 2-chloro-5-(trifluoromethyl)pyridine core. [1]More recently, compounds like the insecticide Flonicamid and the fungicide Fluopyram showcase the continued importance of this scaffold in developing new solutions for pest management. [23][24]The -CF3 group in these molecules often enhances their stability against metabolic degradation in the target pest, increasing their potency and duration of action. [5][25]

Pharmaceuticals: A Scaffold for Modern Medicine

In drug development, the TFMP moiety is a proven strategy for enhancing pharmacokinetic profiles and target engagement. [2]The lipophilicity of the -CF3 group can improve membrane permeability, while its strong electron-withdrawing nature can alter the pKa of nearby functional groups and improve metabolic stability. [1][3]Several TFMP-containing drugs have been approved for market, and many more are in clinical trials. [1] These compounds are being investigated for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. [3][25][26]For instance, derivatives synthesized from TFMP building blocks have been shown to act as potent inhibitors of specific kinases involved in cancer cell proliferation. [3]

The ability to introduce the TFMP core at various stages of synthesis allows medicinal chemists to fine-tune molecular properties, optimizing for both efficacy and safety.

Conclusion and Future Outlook

The history of trifluoromethylpyridine compounds is a compelling narrative of chemical innovation. From the challenging, high-temperature industrial syntheses of the mid-20th century to the sophisticated, highly selective catalytic methods of today, the journey reflects the broader evolution of organic chemistry. The TFMP scaffold has firmly established itself as a privileged structure, a direct result of the powerful synergy between the pyridine ring and the trifluoromethyl group. [1][6] Looking ahead, the field will continue to advance. The development of more sustainable and cost-effective trifluoromethylation methods, particularly those utilizing fluoroform or other inexpensive sources, remains a key objective. [17]Furthermore, as our understanding of biology deepens, the TFMP scaffold will undoubtedly be employed to design next-generation therapeutics and agrochemicals with novel modes of action and improved safety profiles. The legacy of this remarkable class of compounds is not only written in the patents and publications of the past but will continue to be built in the laboratories that are creating the molecules of the future.

References

-

Urakawa, Y., & Tsubata, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

Luo, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019–11030. [Link]

-

DeLaRosa, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5066–5071. [Link]

-

DeLaRosa, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PMC. [Link]

-

ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

National Center for Biotechnology Information. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. [Link]

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

-

ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7173-7177. [Link]

-

Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. [Link]

-

Luo, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36561-36568. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. [Link]

-

Chem-Station. (2014, February 12). Electrophilic Trifluoromethylation. [Link]

-

Schiess, R., & Gembus, V. (2012). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 8, 1727-1765. [Link]

-

ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

-

Li, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(23), 9739-9747. [Link]

-

Fischbach, J., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(1), 173–184. [Link]

-

Luo, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Unacademy. (n.d.). Swarts Reaction. [Link]

-

Brainly.in. (2018, June 1). What is swartz reaction. [Link]

-

Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. [Link]

-

Sathee NEET. (n.d.). Chemistry Swarts Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [Link]

-

Future Origin. (2025). The Power of Fluorine: How TFMP Drives Agrochemical Innovation. [Link]

-

Balaraman, K., & Gunanathan, C. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(66), 9199-9214. [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Jabeen, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6599. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. Swarts Reaction [unacademy.com]

- 10. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 17. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 25. nbinno.com [nbinno.com]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Fluoro-6-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-6-(trifluoromethyl)picolinonitrile is a key building block in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and a trifluoromethyl group on the picolinonitrile scaffold imparts unique electronic properties, enhances metabolic stability, and improves cell membrane permeability of target molecules. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily accessible starting material, 3-amino-6-(trifluoromethyl)picolinonitrile.

The synthetic strategy hinges on two robust and well-established transformations in aromatic chemistry: the Sandmeyer reaction for the introduction of a chloro substituent, followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex reaction, to introduce the fluoro group. This approach offers a reliable and scalable route to the target compound.

Synthetic Strategy Overview

The synthesis is designed as a two-step sequence. The first step involves the conversion of the amino group in 3-amino-6-(trifluoromethyl)picolinonitrile to a chloro group via a Sandmeyer reaction. The resulting 3-chloro-6-(trifluoromethyl)picolinonitrile is then subjected to a Halex reaction, where the chloro group is displaced by a fluoride ion to yield the final product.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Chloro-6-(trifluoromethyl)picolinonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a wide array of functionalities, including halogens.[1] In this initial step, the amino group of 3-amino-6-(trifluoromethyl)picolinonitrile is diazotized with sodium nitrite in an acidic medium to form a diazonium salt intermediate. This highly reactive intermediate is then treated with copper(I) chloride to facilitate the substitution of the diazonium group with a chlorine atom.[2]

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Amino-6-(trifluoromethyl)picolinonitrile | 1805396-62-6 | 187.12 | 10.0 g | 53.4 mmol |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.0 g | 58.0 mmol |

| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | 20 mL | - |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 | 6.0 g | 60.6 mmol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5.0 g | - |

Procedure:

-

Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-amino-6-(trifluoromethyl)picolinonitrile (10.0 g, 53.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

-